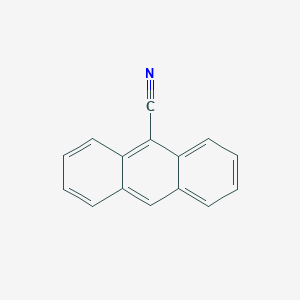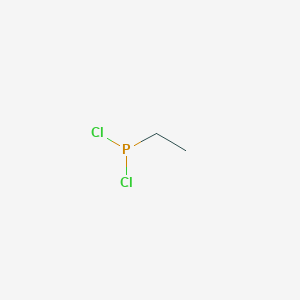
2-((Hydroxyimino)methyl)-1-methylpyridinium methyl sulphate
説明
科学的研究の応用
Medical Imaging
Contrastigmin, as a contrast agent, plays a crucial role in medical imaging. It enhances the visibility of structures or fluids within the body, which can be critical for accurate diagnosis . It is used in various imaging techniques such as X-ray, CT, MRI, and ultrasound exams . The contrast distinguishes between organs, tissues, bones, or blood vessels during the imaging exam, helping radiologists distinguish between normal and abnormal conditions .
Disease Diagnosis
Contrastigmin is instrumental in the early diagnosis of diseases. It improves the sensitivity and specificity of imaging techniques, enabling the detection of diseases at earlier stages . This is particularly important in the diagnosis of cardiovascular disorders and oncological diseases .
Cardiovascular Disorders
Contrastigmin is used in the diagnosis of cardiovascular disorders . It helps in visualizing the blood flow and the condition of the heart, thereby aiding in the assessment and diagnosis of cardiovascular conditions .
Oncological Diseases
In the field of oncology, Contrastigmin is used to estimate the severity of the disease . It enhances the imaging of tumors, thereby improving the detection and diagnosis of cancer at early stages .
Cellular and Molecular Fields
Contrastigmin has propelled ultrasound imaging into a new realm in the cellular and molecular fields . It improves the sensitivity and specificity of imaging techniques, enabling detailed visualization at the cellular and molecular level .
Ultrasound Imaging
Contrastigmin is used in ultrasound imaging to enhance the visibility of structures within the body . It is particularly useful in the diagnosis of cardiovascular disorders and oncological diseases .
Nanoparticle-based USCAs
Contrastigmin is explored in nanoparticle-based Ultrasound Contrast Agents (USCAs) against various diseases . The nanoparticles with appropriate structure and performance are selected for targeted imaging and early detection of diseases .
Early Detection of Diseases
Contrastigmin plays a significant role in the early detection of diseases . By enhancing the visibility of structures within the body, it allows for the detection of diseases at an early stage, thereby increasing the chances for successful treatment .
作用機序
Target of Action
Contrastigmin, also known as Pralidoxime Methyl Sulphate, is a cholinergic agent . The primary targets of Contrastigmin are cholinesterase enzymes, specifically acetylcholinesterase and butyrylcholinesterase . These enzymes play a crucial role in the nervous system as they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in many functions including muscle movement and memory.
Mode of Action
Contrastigmin acts by inhibiting the action of cholinesterase enzymes . This inhibition increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic function .
Biochemical Pathways
The biochemical pathways affected by Contrastigmin are primarily those involving the neurotransmitter acetylcholine. By inhibiting cholinesterase enzymes, Contrastigmin prevents the breakdown of acetylcholine, leading to an increase in its concentration . This can affect various downstream effects, such as enhancing muscle contractions and improving memory and cognition.
Result of Action
The result of Contrastigmin’s action is an enhancement of cholinergic function. This is achieved by increasing the concentration of acetylcholine, which can lead to improved muscle function and cognitive abilities . .
Safety and Hazards
特性
IUPAC Name |
(NE)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;methyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O.CH4O4S/c1-9-5-3-2-4-7(9)6-8-10;1-5-6(2,3)4/h2-6H,1H3;1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPHBYQAKDEEBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1C=NO.COS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CC=CC=C1/C=N/O.COS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6735-59-7 (Parent), 25615-00-3 (Parent), 75-93-4 (Parent) | |
| Record name | Pralidoxime methyl sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001200551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
248.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pralidoxime methyl sulfate | |
CAS RN |
1200-55-1 | |
| Record name | Pyridinium, 2-[(hydroxyimino)methyl]-1-methyl-, methyl sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1200-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pralidoxime methyl sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001200551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC164891 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164891 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(hydroxyimino)methyl]-1-methylpyridinium methyl sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.502 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRALIDOXIME METHYL SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQO9PAV523 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




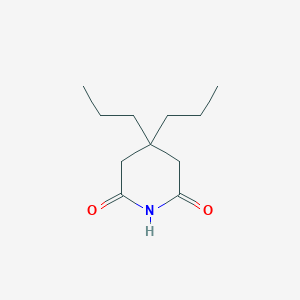
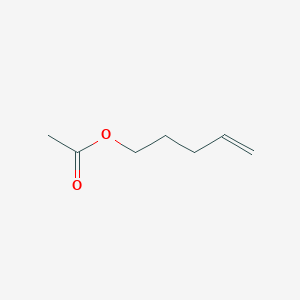


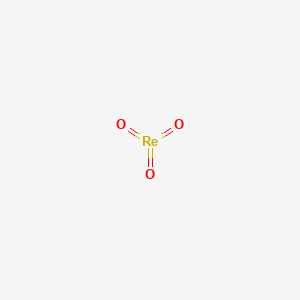
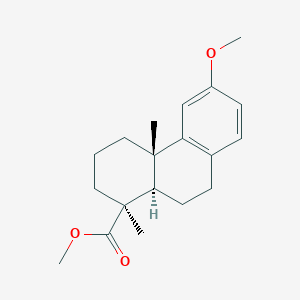
![Ethanol, 2-[2-[2-[(2-ethylhexyl)oxy]ethoxy]ethoxy]-](/img/structure/B73751.png)

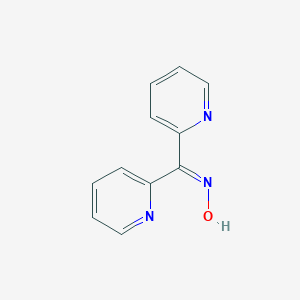

![Benzo[f][1]benzothieno[3,2-b]quinoline](/img/structure/B73760.png)
